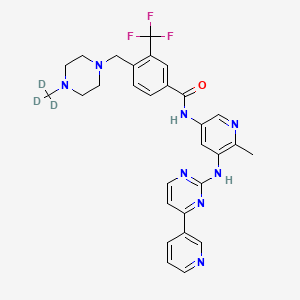
Flumatinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flumatinib-d3 is a deuterated form of flumatinib, a second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia, particularly in patients who have developed resistance to first-generation tyrosine kinase inhibitors. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flumatinib-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Flumatinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within this compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Flumatinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flumatinib.
Biology: Employed in cell culture studies to investigate the effects of tyrosine kinase inhibition on cellular signaling pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and other cancers.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic potential of flumatinib.
Mecanismo De Acción
Flumatinib-d3 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, a fusion protein that is commonly found in chronic myeloid leukemia cells. By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis. The molecular targets and pathways involved include the BCR-ABL signaling pathway, which plays a crucial role in the survival and growth of leukemia cells.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation tyrosine kinase inhibitor with improved efficacy and safety profiles.
Bosutinib: A tyrosine kinase inhibitor used in patients with resistance or intolerance to other treatments.
Ponatinib: A third-generation tyrosine kinase inhibitor designed to overcome resistance to earlier generations.
Uniqueness of Flumatinib-d3
This compound is unique due to its deuterated structure, which enhances its pharmacokinetic properties. The incorporation of deuterium atoms can lead to improved metabolic stability, reduced clearance, and prolonged half-life compared to non-deuterated flumatinib. This makes this compound a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C29H29F3N8O |
|---|---|
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)/i2D3 |
Clave InChI |
BJCJYEYYYGBROF-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |
SMILES canónico |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


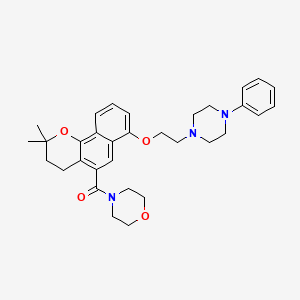
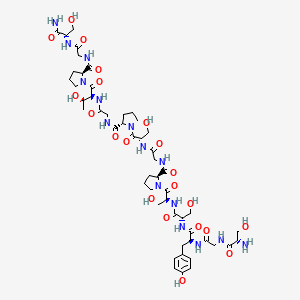

![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)

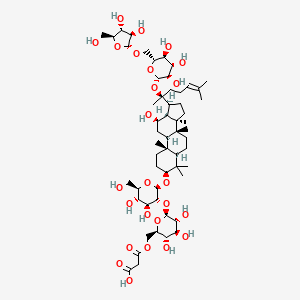
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)
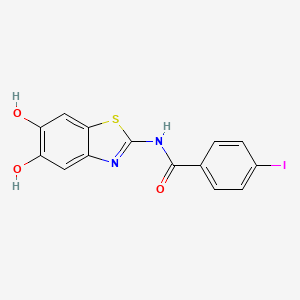
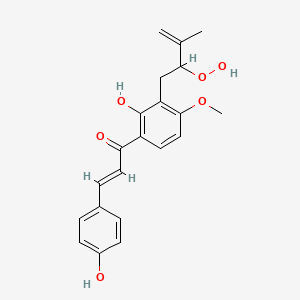
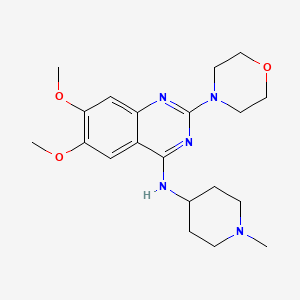
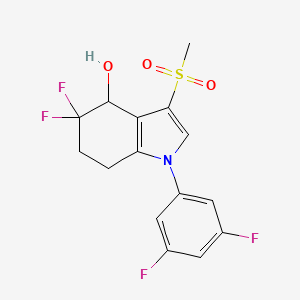
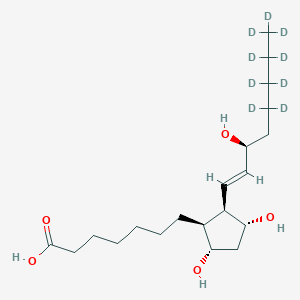
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

